molecular formula C14H14F3N3O B1419258 3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile CAS No. 1050910-31-0

3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile

Cat. No. B1419258
CAS RN: 1050910-31-0
M. Wt: 297.28 g/mol
InChI Key: YUXDMNOQCYGFAL-UHFFFAOYSA-N
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Description

3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile is a chemical compound with the CAS Number: 1050910-31-0 . It has a molecular weight of 297.28 and its molecular formula is C14H14F3N3O .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H14F3N3O/c15-14(16,17)10-4-5-12(19-9-10)11(8-18)13(21)20-6-2-1-3-7-20/h4-5,9,11H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would depend on the specific conditions and may not be readily available without experimental data.

Scientific Research Applications

Antiviral Activities

Piperidine derivatives have been reported to display prominent antiviral activities, particularly as HIV reverse transcriptase inhibitors. Some isatin derivatives, which are structurally related to the compound , have shown IC 50 values of 12.50 and 15.00 µM, indicating significant potential in this area .

Synthesis Processes

The compound has been involved in various synthesis processes, including the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These processes are crucial for creating complex molecules for further pharmaceutical applications .

Drug Discovery

The piperidine nucleus, a part of the compound’s structure, is significant in drug discovery. It is present in many biologically active compounds and medications, playing essential roles within the human body .

Crystallography

Crystallographic studies involving piperidine derivatives help understand molecular structures and interactions, which is vital for designing drugs with specific target bindings .

Chemical Reactions

The compound is used in various chemical reactions as a reagent or intermediate, contributing to the synthesis of more complex molecules with potential therapeutic applications .

Biological Qualities

Piperidine derivatives are known for their biological qualities, including their roles in nature and medicinal properties. They are ubiquitous in many natural substances and therapeutic agents .

properties

IUPAC Name

3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)10-4-5-12(19-9-10)11(8-18)13(21)20-6-2-1-3-7-20/h4-5,9,11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDMNOQCYGFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C#N)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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